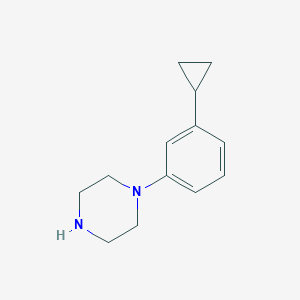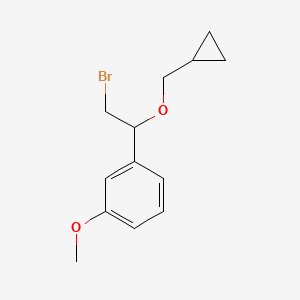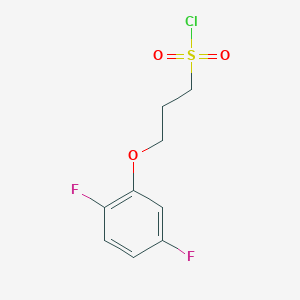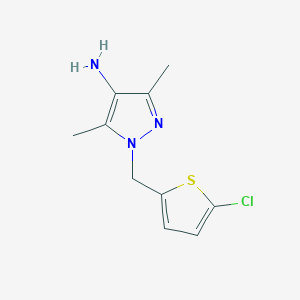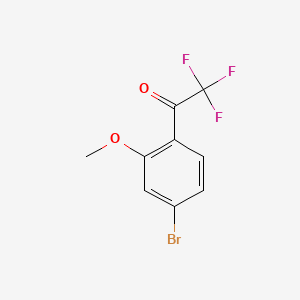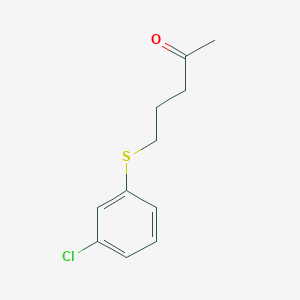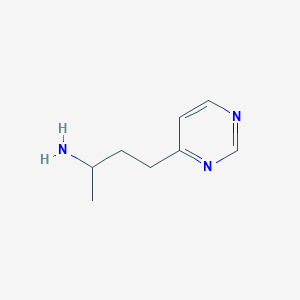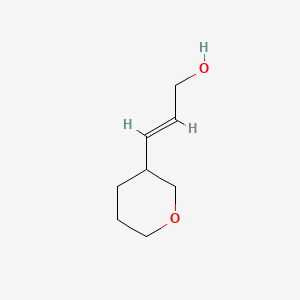
3-(Tetrahydro-2h-pyran-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol is an organic compound that features a tetrahydropyran ring attached to a propenol group. This compound is of interest due to its unique structure, which combines a cyclic ether with an unsaturated alcohol, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using lanthanide triflates as efficient catalysts. These reactions can be conducted in room temperature ionic liquids to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the propenol group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(Tetrahydro-2H-pyran-3-yl)prop-2-enal or 3-(Tetrahydro-2H-pyran-3-yl)prop-2-enoic acid.
Reduction: Formation of 3-(Tetrahydro-2H-pyran-3-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Another compound with a tetrahydropyran ring, used as a building block in organic synthesis.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Used in the preparation of 1,3-dienyl acetals.
2-Tetrahydropyranyl acrylate: Commonly used in the formation of photoresists.
Uniqueness
3-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol is unique due to its combination of a cyclic ether and an unsaturated alcohol, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(E)-3-(oxan-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8-9H,2,4-7H2/b3-1+ |
InChI Key |
ANSZVOGARQLEBX-HNQUOIGGSA-N |
Isomeric SMILES |
C1CC(COC1)/C=C/CO |
Canonical SMILES |
C1CC(COC1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






